molecular formula C15H18F2N2O2 B4265975 5-(difluoromethyl)-1-(4-isopropylbenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol

5-(difluoromethyl)-1-(4-isopropylbenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol

Cat. No. B4265975
M. Wt: 296.31 g/mol
InChI Key: REYPPSKLUIOFLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(difluoromethyl)-1-(4-isopropylbenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known by its chemical name, DFP-10825, and is a member of the pyrazolone family of compounds.

Mechanism of Action

The mechanism of action of DFP-10825 is not fully understood, but studies have suggested that it may act through multiple pathways. In cancer cells, DFP-10825 has been shown to induce cell cycle arrest by upregulating p21 and p27, two proteins that regulate the cell cycle. DFP-10825 has also been shown to induce apoptosis by activating caspase-3 and -9, two enzymes involved in programmed cell death. In inflammation research, DFP-10825 has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurodegenerative disorder research, DFP-10825 has been shown to reduce oxidative stress and inflammation by upregulating antioxidant enzymes and reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
DFP-10825 has been shown to have various biochemical and physiological effects in different studies. In cancer research, DFP-10825 has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, DFP-10825 has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative disorder research, DFP-10825 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using DFP-10825 in lab experiments is its potential therapeutic applications in various diseases. Another advantage is its relatively simple synthesis method. However, a limitation of using DFP-10825 in lab experiments is its limited availability, which may restrict its use in certain studies.

Future Directions

There are several future directions for research on DFP-10825. One direction is to further investigate its mechanism of action in different diseases. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo. Additionally, future research could focus on developing analogs of DFP-10825 with improved therapeutic properties. Overall, DFP-10825 has shown promising potential in various scientific research applications, and further research is needed to fully understand its therapeutic potential.

Scientific Research Applications

DFP-10825 has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, DFP-10825 has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation research has shown that DFP-10825 can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. In neurodegenerative disorder research, DFP-10825 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

[5-(difluoromethyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-(4-propan-2-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F2N2O2/c1-9(2)11-4-6-12(7-5-11)13(20)19-15(21,14(16)17)8-10(3)18-19/h4-7,9,14,21H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYPPSKLUIOFLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(C1)(C(F)F)O)C(=O)C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl][4-(propan-2-yl)phenyl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(difluoromethyl)-1-(4-isopropylbenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol
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5-(difluoromethyl)-1-(4-isopropylbenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol
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5-(difluoromethyl)-1-(4-isopropylbenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol
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5-(difluoromethyl)-1-(4-isopropylbenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol
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5-(difluoromethyl)-1-(4-isopropylbenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol
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5-(difluoromethyl)-1-(4-isopropylbenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol

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